Cyclopentyl(2,6-difluorophenyl)methanamine hydrochloride
Description
Historical Evolution of Fluorinated Amine Compounds
The development of fluorinated amine compounds represents a remarkable journey spanning nearly two centuries of chemical innovation. The foundational work in organofluorine chemistry began in the early nineteenth century, when Dumas and colleagues first synthesized methyl fluoride from dimethyl sulfate in 1835. This pioneering achievement established the groundwork for subsequent developments in fluorinated organic molecules, though the specific category of fluorinated amines would emerge much later in the historical timeline.
Alexander Borodin, renowned both as a composer and chemist, made significant contributions to early organofluorine chemistry in 1862 by performing the first nucleophilic replacement of halogen atoms with fluoride. His work on benzoyl fluoride synthesis through halogen exchange established methodological approaches that remain relevant to contemporary fluorinated amine synthesis. The progression from these early experiments to modern fluorinated amine chemistry required overcoming substantial technical challenges, particularly regarding the controlled introduction of fluorine atoms into organic frameworks.
The twentieth century witnessed dramatic acceleration in fluorinated compound development, driven initially by industrial and military applications during World War II. The Manhattan Project necessitated the development of materials capable of withstanding exposure to uranium hexafluoride, leading to extensive research into fluorinated organic compounds. This period established crucial synthetic methodologies and demonstrated the unique stability characteristics of carbon-fluorine bonds, properties that would later prove essential for pharmaceutical applications.
The emergence of fluorinated amines as distinct chemical entities gained momentum in the 1950s with the development of amine fluorides for dental applications. These early applications demonstrated the potential for fluorinated amine compounds to exhibit enhanced biological properties compared to their non-fluorinated counterparts. The research conducted at the University of Zurich in collaboration with industrial partners established fundamental understanding of how fluorine substitution could modulate the biological activity of amine-containing molecules.
Contemporary developments in fluorinated amine chemistry have been characterized by increasingly sophisticated synthetic methodologies and targeted applications in pharmaceutical research. The development of copper-catalyzed aminofluorination reactions has provided new pathways for constructing complex fluorinated amine structures. These methodological advances have enabled the synthesis of specialized compounds like cyclopentyl(2,6-difluorophenyl)methanamine hydrochloride, which represents the convergence of multiple structural optimization strategies.
Structural Significance in Modern Pharmaceutical Chemistry
The structural architecture of this compound embodies several key design principles that have emerged as critical factors in modern pharmaceutical development. The compound features a cyclopentyl ring system attached to a methanamine functionality, which is further substituted with a 2,6-difluorophenyl group. This structural arrangement demonstrates the sophisticated approach to molecular design that characterizes contemporary drug discovery efforts.
The incorporation of fluorine atoms at the 2,6-positions of the phenyl ring represents a strategic modification that can significantly influence the compound's pharmacological properties. Fluorine substitution in pharmaceutical molecules has been shown to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and membrane permeability. The specific positioning of fluorine atoms in the 2,6-arrangement creates unique electronic and steric effects that distinguish this compound from other fluorinated analogs.
Recent analysis of Food and Drug Administration approved pharmaceuticals reveals that fluorinated compounds constitute an increasingly significant portion of newly marketed drugs. Between 2016 and 2022, numerous fluorinated pharmaceuticals received approval, with many featuring amino acid fragments combined with selective fluorine introduction. This trend reflects the pharmaceutical industry's recognition of fluorine's unique ability to fine-tune molecular properties while maintaining essential biological activity.
The cyclopentyl moiety in this compound contributes conformational flexibility that can enhance binding interactions with biological targets. Five-membered cyclic structures offer a balance between conformational restriction and flexibility that often proves advantageous in drug design. The attachment of this cyclic system to the methanamine functionality creates a structural framework that can accommodate diverse interaction patterns with protein binding sites.
The hydrochloride salt form of the compound addresses important pharmaceutical considerations related to solubility, stability, and bioavailability. Salt formation represents a standard approach in pharmaceutical development for optimizing the physical properties of amine-containing compounds. The hydrochloride salt typically enhances aqueous solubility while maintaining chemical stability under storage conditions.
Systematic Nomenclature and Classification Frameworks
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substitution patterns. The compound's full chemical name reflects the hierarchical approach to nomenclature that prioritizes the most significant structural features while systematically describing substituent positions and chemical functionality.
According to PubChem database records, the compound is officially designated as cyclopentyl-(2,6-difluorophenyl)methanamine hydrochloride, with the molecular formula C12H16ClF2N and molecular weight of 247.71 grams per mole. The systematic name emphasizes the cyclopentyl group as the primary substituent, followed by the difluorophenyl moiety with specified fluorine positions, and concludes with the methanamine functional group designation and hydrochloride salt specification.
Table 1: Nomenclature and Identification Data for this compound
| Parameter | Value |
|---|---|
| IUPAC Name | cyclopentyl-(2,6-difluorophenyl)methanamine;hydrochloride |
| Molecular Formula | C12H16ClF2N |
| Molecular Weight | 247.71 g/mol |
| PubChem CID | 86263082 |
| InChI Key | SQVAOFGGRVOEHL-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(C2=C(C=CC=C2F)F)N.Cl |
The classification of this compound within broader chemical taxonomies places it among the fluorinated aromatic amines, specifically within the subcategory of cycloalkyl-substituted benzylamines. This classification reflects both the structural characteristics and the chemical reactivity patterns that define the compound's behavior in various chemical and biological contexts.
Alternative nomenclature systems and synonyms for the compound include variations that emphasize different structural aspects or conform to specific database requirements. The compound may also be referenced as 1-(2,6-difluorophenyl)cyclopentanemethanamine hydrochloride in certain contexts, reflecting alternative approaches to systematic naming that prioritize different structural elements.
The parent compound, lacking the hydrochloride salt, is designated in PubChem with CID 64036636 and has the molecular formula C12H15F2N with a molecular weight of 211.25 grams per mole. This relationship between the free base and hydrochloride salt forms illustrates important considerations in pharmaceutical chemistry regarding the selection of appropriate salt forms for specific applications.
Research Objectives and Knowledge Gaps
Contemporary research objectives surrounding this compound center on understanding its potential applications within pharmaceutical development frameworks and elucidating the specific advantages conferred by its unique structural characteristics. The compound represents an important case study for investigating how strategic fluorine placement can influence molecular properties and biological activity patterns.
One significant research direction focuses on comparative analysis with structural analogs featuring different fluorine substitution patterns. For instance, related compounds such as cyclopentyl-(3,5-difluorophenyl)methanamine demonstrate how fluorine positioning can dramatically alter molecular properties. Research comparing 2,6-difluoro versus 3,5-difluoro substitution patterns could provide valuable insights into structure-activity relationships and guide future molecular design efforts.
The development of efficient synthetic methodologies for preparing this compound remains an active area of investigation. Recent advances in copper-catalyzed aminofluorination reactions have demonstrated the potential for direct synthesis of complex fluorinated amine structures from readily available starting materials. These methodological developments could significantly impact the accessibility and cost-effectiveness of producing this compound for research and potential therapeutic applications.
Enzymatic approaches to fluorinated compound synthesis represent an emerging frontier that could prove relevant to this compound production. The development of fluorinase enzymes and their application to complex molecular transformations suggests potential biotechnological routes to fluorinated amine synthesis that could offer advantages in terms of selectivity and environmental sustainability.
Table 2: Current Research Focus Areas and Associated Methodological Approaches
| Research Area | Methodological Approach | Potential Impact |
|---|---|---|
| Structure-Activity Relationships | Comparative analysis with fluorine positional isomers | Enhanced understanding of substituent effects |
| Synthetic Methodology | Copper-catalyzed aminofluorination | Improved accessibility and cost-effectiveness |
| Biotechnological Production | Fluorinase-mediated synthesis | Sustainable production pathways |
| Pharmacological Evaluation | Receptor binding and selectivity studies | Therapeutic application identification |
Knowledge gaps in the current understanding of this compound include limited information regarding its specific biological targets and mechanisms of action. While structural analysis suggests potential applications in pharmaceutical chemistry, comprehensive biological evaluation data remain scarce in publicly available literature. This represents a significant opportunity for future research efforts to establish the compound's therapeutic potential.
The relationship between the compound's structural features and its physicochemical properties requires additional investigation to optimize formulation strategies and delivery mechanisms. Understanding how the 2,6-difluorophenyl substitution pattern influences factors such as membrane permeability, metabolic stability, and protein binding could inform both synthetic optimization efforts and pharmaceutical development strategies.
Properties
IUPAC Name |
cyclopentyl-(2,6-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8;/h3,6-8,12H,1-2,4-5,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVAOFGGRVOEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=CC=C2F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(2,6-difluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClFN
- Molecular Weight : Approximately 247.71 g/mol
- Functional Groups : Cyclopentyl group, difluorophenyl moiety, and a methanamine structure.
This unique structure contributes to its pharmacological properties, particularly as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which is crucial for various neurological and psychiatric treatments.
This compound primarily functions through the inhibition of neurotransmitter reuptake. Specifically, it targets:
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
- Dopamine Transporter (DAT)
This mechanism enhances the availability of these neurotransmitters in the synaptic cleft, which can alleviate symptoms in conditions such as depression and anxiety disorders.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in vitro. Studies suggest that it may modulate inflammatory pathways, although the precise mechanisms remain under investigation.
Comparative Analysis with Similar Compounds
To understand its biological activity better, it is useful to compare this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cyclopentyl(2,4-difluorophenyl)methanamine | Contains different fluorine substitutions | SNDRI activity; potential for CNS effects |
| Cyclopentyl(2,6-dichlorophenyl)methanamine | Chlorine instead of fluorine | Varies in binding affinity to transporters |
| Cyclopentyl(2,6-dibromophenyl)methanamine | Bromine substitutions | Different reactivity and potential toxicity |
The presence of fluorine atoms in cyclopentyl(2,6-difluorophenyl)methanamine is believed to enhance its binding affinity for neurotransmitter transporters compared to other halogenated derivatives.
In Vitro Studies
Recent studies have focused on the interaction of this compound with various cytochrome P450 enzymes. These studies are crucial for understanding potential drug-drug interactions and metabolic pathways involved in its pharmacokinetics .
Pharmacological Evaluations
A comprehensive evaluation of the compound's pharmacological profile has been conducted. The findings indicate that it possesses a favorable safety profile with minimal side effects at therapeutic doses. Moreover, ongoing research aims to clarify its efficacy in treating specific psychiatric disorders .
Scientific Research Applications
Organic Synthesis
Cyclopentyl(2,6-difluorophenyl)methanamine hydrochloride serves as a versatile building block in organic synthesis. It facilitates the development of more complex molecules through various chemical reactions such as:
- Nucleophilic Substitution : The amine group acts as a nucleophile in reactions with halogenated compounds.
- Oxidation and Reduction : The compound can undergo oxidation to form ketones or carboxylic acids and can be reduced to yield corresponding amine derivatives.
Biochemical Studies
In biological research, the compound is used to explore its interactions with biological molecules. Notably:
- Serotonin Receptors : It has shown affinity for various serotonin receptor subtypes, potentially influencing neurotransmitter systems.
- Norepinephrine Transporter : The compound may inhibit norepinephrine reuptake, enhancing synaptic availability.
Medicinal Chemistry
Research is ongoing to investigate the therapeutic potential of this compound:
- Antidepressant Effects : Preliminary studies indicate that it may increase serotonin levels in animal models, improving depressive-like behaviors.
-
Anticancer Activity : Experimental data demonstrate that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia).
Activity Type Observed Effects Reference Antidepressant Increased serotonin levels in animal models Anticancer Induced apoptosis in cancer cell lines Neuroprotective Reduced neuronal cell death in hypoxic conditions
Antidepressant Effects
A study involving rodent models showed that administration of this compound resulted in significant improvements in depressive-like behaviors. This effect was linked to enhanced serotonergic activity and modulation of neuroinflammatory responses.
Anticancer Potential
In vitro experiments indicated that the compound could induce apoptosis across various cancer cell lines. Flow cytometry analyses revealed that it triggered G1 phase arrest and increased caspase activity, suggesting robust apoptotic pathway activation.
Neuroprotective Properties
In vitro studies have demonstrated that the compound protects neuronal cells from hypoxic injury by modulating oxidative stress pathways. This suggests potential applications in treating neurodegenerative diseases.
Industry Applications
This compound is also employed in the production of specialty chemicals and materials. Its unique chemical structure allows for the synthesis of derivatives with tailored properties for specific industrial applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following table summarizes critical structural and physicochemical distinctions between Cyclopentyl(2,6-difluorophenyl)methanamine hydrochloride and its closest analogs:
Key Observations :
- Cyclobutyl analogs (e.g., [1-(2,6-difluorophenyl)cyclobutyl]methanamine HCl) may offer intermediate steric effects .
- Halogen Substitution : Replacing fluorine with chlorine (e.g., Cyclopropyl(2,6-dichlorophenyl)methanamine HCl) increases molecular weight and polarizability, which could alter solubility and metabolic stability .
- Positional Isomerism : Shifting fluorine from 2,6- to 2,4-positions (e.g., [1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine HCl) modifies electronic properties and steric interactions, affecting receptor selectivity .
This compound
While direct synthesis details are unavailable, related compounds (e.g., (2,6-difluorophenyl)methanamine HCl) are synthesized via catalytic reduction of primary amides using transition metal-free potassium complexes . For the cyclopentyl analog, a plausible route involves coupling a cyclopentyl-containing precursor to 2,6-difluorophenylmethanamine, followed by HCl salt formation.
Physicochemical Data for Analogs :
- (2,6-Difluorophenyl)methanamine HCl :
- Inferred Data for Cyclopentyl Derivative : The cyclopentyl group would introduce additional signals in the 1.5–2.5 ppm range (cyclopentyl protons) and upfield-shifted methylene carbons (~30–40 ppm).
Preparation Methods
Synthetic Routes for Cyclopentyl(2,6-difluorophenyl)methanamine Hydrochloride
The preparation generally involves multi-step organic synthesis, starting from cyclopentane derivatives and fluorinated aromatic precursors. The key steps include:
Formation of the Cyclopentylamine Core : Cyclopentanol or cyclopentyl derivatives are converted into cyclopentylamine through reductive amination or reduction reactions.
Introduction of the 2,6-Difluorophenyl Group : The difluorophenyl substituent is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki coupling, using 2,6-difluorophenyl boronic acids or halides.
Methanamine Group Incorporation : The methanamine moiety is introduced by reductive amination of the corresponding aldehyde or nitrile precursors, or by direct amination of halogenated intermediates.
Formation of the Hydrochloride Salt : The free amine is converted into the hydrochloride salt by treatment with hydrogen chloride in solvents like dioxane or methanol.
Below is a summary table illustrating typical reaction conditions and purification methods reported in the literature and patents for similar compounds, adapted to this compound:
| Step | Reagents/Conditions | Solvent(s) | Temperature & Time | Purification Method | Notes |
|---|---|---|---|---|---|
| Cyclopentylamine formation | Reduction of cyclopentanol with ammonia + reducing agent | Methanol, ethanol | 80 °C, 5 h | Distillation, chromatography | Catalytic hydrogenation or metal hydride |
| Difluorophenyl group introduction | Pd-catalyzed Suzuki coupling or nucleophilic aromatic substitution | THF, dioxane, toluene | 90–110 °C, 12 h | Silica gel chromatography | Pd catalyst with phosphine ligands |
| Methanamine group installation | Reductive amination of aldehyde or nitrile reduction | Methanol, MeOH/HCl | Room temp to 50 °C, 12 h | Silica gel chromatography | Use of HCl/dioxane for salt formation |
| Hydrochloride salt formation | Treatment with HCl/dioxane or HCl in methanol | Dioxane, methanol | 20 °C, 12 h | Filtration, recrystallization | Ensures isolation of stable hydrochloride |
Detailed Research Findings and Methodologies
Catalytic Systems : Palladium-based catalysts such as methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-isopropyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II) have been effectively used for amination steps under inert atmosphere at elevated temperatures (~90 °C) for 12 hours, yielding high purity intermediates after chromatographic purification.
Salt Formation and Purification : Conversion to the hydrochloride salt is commonly performed by adding HCl in dioxane to the amine solution at room temperature, followed by stirring for 12 hours. The reaction mixture is concentrated under reduced pressure and purified by silica gel chromatography or recrystallization to afford the hydrochloride salt with high purity.
Reduction Techniques : Nitrile groups introduced during intermediate steps are reduced to primary amines using hydrogenation methods under mild conditions, with catalysts like Pd/C in methanol or ethanol solvents, ensuring selective reduction without affecting the aromatic fluorine substituents.
Industrial Considerations : In industrial synthesis, continuous flow reactors and green chemistry principles are applied to optimize yield and reduce waste. Solvent selection favors environmentally benign media such as methanol or ethanol, and reaction parameters are finely tuned to maximize efficiency.
Analytical Characterization Supporting Preparation
To confirm the successful synthesis and purity of this compound, the following analytical techniques are employed:
| Technique | Purpose | Typical Observations |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation of cyclopentyl and aromatic protons and carbons | Distinct chemical shifts corresponding to cyclopentyl ring and difluorophenyl signals |
| ¹⁹F NMR | Verification of fluorine substitution pattern | Peaks confirming 2,6-difluoro substitution on phenyl ring |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak matching C12H14F2N + HCl salt |
| FTIR Spectroscopy | Identification of amine and C-F bonds | N-H stretching around 3350 cm⁻¹, C-F vibrations near 1250 cm⁻¹ |
| HPLC Purity Analysis | Purity and impurity profiling | Purity ≥95% after chromatographic purification |
Summary Table of Preparation Methodologies
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclopentylamine synthesis | Reduction of cyclopentanol | Cyclopentylamine intermediate |
| Difluorophenyl group introduction | Pd-catalyzed Suzuki coupling or nucleophilic substitution | Introduction of 2,6-difluorophenyl group |
| Methanamine group installation | Reductive amination or nitrile reduction | Formation of primary amine moiety |
| Hydrochloride salt formation | HCl in dioxane or methanol | Stable hydrochloride salt isolation |
| Purification | Silica gel chromatography, recrystallization | High purity product (>95%) |
Q & A
Q. What are the optimal synthetic routes for Cyclopentyl(2,6-difluorophenyl)methanamine hydrochloride, and how do reaction conditions affect yield?
Answer: The compound can be synthesized via catalytic reduction of primary amides. A transition metal-free method using an abnormal N-heterocyclic carbene (NHC) potassium catalyst in dry toluene has demonstrated efficacy. For example, reacting 2,6-difluorobenzamide with HBPin (pinacolborane) and 2 mol% catalyst at 110°C for 16 hours yields 89% of the hydrochloride salt . Key parameters:
- Solvent: Dry toluene minimizes side reactions.
- Catalyst loading: 2 mol% balances cost and efficiency.
- Temperature: 110°C ensures complete borane activation.
Q. How is this compound characterized structurally?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For the (2,6-difluorophenyl)methanamine hydrochloride analog:
- ¹H NMR (DMSO-d₆): δ 8.56 (bs, 3H, NH₃⁺), 7.58–7.50 (m, 1H, aromatic), 7.20 (t, J = 8.0 Hz, 2H, aromatic), 4.04 (s, 2H, CH₂NH₂) .
- ¹³C NMR: δ 162.2 (d, J = 7.5 Hz, C-F), 29.9 (t, J = 3.7 Hz, CH₂NH₂) .
High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for confirming cyclopentyl substitution.
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Answer:
- Receptor binding assays: Screen for affinity at aminergic receptors (e.g., serotonin, dopamine) due to structural similarity to psychoactive amines .
- Cellular toxicity: Use MTT assays in HEK-293 or HepG2 cells at 1–100 µM concentrations .
- Solubility: Measure in PBS (pH 7.4) and DMSO via HPLC-UV .
Advanced Research Questions
Q. How does the cyclopentyl group influence metabolic stability compared to aromatic substituents?
Answer: The cyclopentyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with analogs (e.g., 1-(3-chlorophenyl)-1-cyclopentylmethanamine hydrochloride) show:
- Half-life (t₁/₂): 120 minutes (cyclopentyl) vs. 45 minutes (phenyl) in human liver microsomes .
- Major metabolites: Hydroxylation at the cyclopentyl ring (LC-MS/MS analysis) .
Methodological Note: Use LC-MS/MS with stable isotope-labeled internal standards for quantification .
Q. What mechanistic insights explain contradictory solubility data in polar vs. nonpolar solvents?
Answer: Contradictions arise from the compound’s amphiphilic nature:
- Polar solvents (e.g., water): Protonation of the amine group (pKa ~9.5) increases solubility via ion-dipole interactions .
- Nonpolar solvents (e.g., toluene): The cyclopentyl and difluorophenyl groups dominate, reducing solubility.
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Answer:
Q. What analytical strategies resolve batch-to-batch variability in NMR purity?
Answer:
Q. How does the hydrochloride salt form impact crystallinity and shelf stability?
Answer: The hydrochloride salt improves crystallinity (XRD peaks at 2θ = 18.5°, 23.1°) and hygroscopic stability. Accelerated stability testing (40°C/75% RH, 6 months) shows:
- Degradation: <2% via HPLC .
- Caking resistance: Salt form reduces deliquescence vs. freebase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
